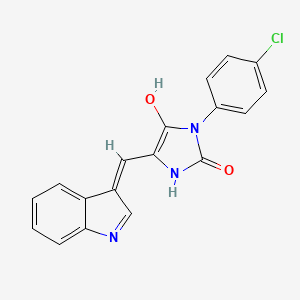
(5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both indole and chlorophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of an indole derivative with a chlorophenyl-substituted imidazolidine-2,4-dione. The reaction is usually carried out under acidic or basic conditions, with the use of appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets. Its indole moiety is known to interact with a range of biological receptors, making it a candidate for studying receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the chlorophenyl group may enhance binding affinity to certain targets. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5E)-3-(4-bromophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.
(5E)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione: Similar structure with a fluorine atom instead of chlorine.
(5E)-3-(4-methylphenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the chlorine atom can influence its reactivity and binding affinity, making it a compound of interest for further research.
Eigenschaften
Molekularformel |
C18H12ClN3O2 |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C18H12ClN3O2/c19-12-5-7-13(8-6-12)22-17(23)16(21-18(22)24)9-11-10-20-15-4-2-1-3-14(11)15/h1-10,23H,(H,21,24)/b11-9+ |
InChI-Schlüssel |
TUOFGYKZNLHYLH-PKNBQFBNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)N3)C4=CC=C(C=C4)Cl)O)/C=N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)N3)C4=CC=C(C=C4)Cl)O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-[4-(pentyloxy)phenyl]-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572686.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11572690.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11572692.png)
![9-(Furan-2-yl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11572696.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11572699.png)
![6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B11572701.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11572712.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572730.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B11572734.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11572735.png)
![6-(3-chloro-4-methoxyphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572741.png)
![1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11572743.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572745.png)

